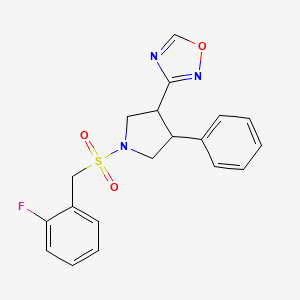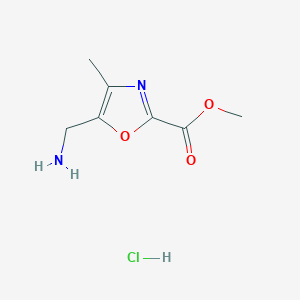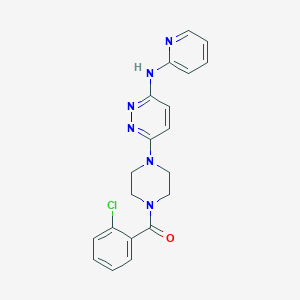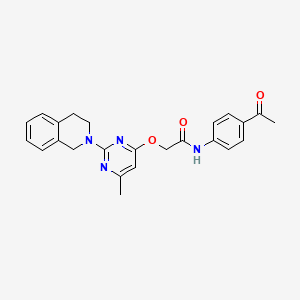
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Asymmetric Synthesis
Azetidinone derivatives have been utilized in catalytic asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been developed for the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This showcases the potential of four-membered heterocycle-based backbones as chiral units for inducing asymmetric reactions (Wang et al., 2008).
Advanced Organic Synthesis
In organic synthesis, azetidinone systems have been utilized to construct complex molecular architectures. For example, tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis have been employed to construct bicyclic beta-lactam carboxylic esters, demonstrating the versatility of azetidinones in synthesizing novel molecular structures (Barrett et al., 2000).
Antimicrobial Activity
Azetidinone derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, novel azetidinone derivatives were examined as anti-bacterial and anti-convulsant agents, indicating the therapeutic potential of these compounds (Rajasekaran & Murugesan, 2006).
Glutathione Transferase-Catalyzed Reactions
The metabolism of strained rings in compounds containing azetidinone structures has been studied, revealing unique biochemical transformations. For example, AZD1979, a compound with an azetidinyl moiety, undergoes glutathione S-transferase-catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation, highlighting interesting aspects of drug metabolism and detoxification pathways (Li et al., 2019).
Propriétés
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c1-10(2)9-23(21,22)13-7-19(8-13)14(20)11-3-5-12(6-4-11)15(16,17)18/h3-6,10,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZMQBAQZPMLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,7aS)-Octahydrofuro[3,2-b]pyridine](/img/structure/B2676639.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2676643.png)


![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2676648.png)

![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)



